4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol 4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17859539
InChI: InChI=1S/C11H19NOS/c1-8-5-7-14-11(8)10(3)12-6-4-9(2)13/h5,7,9-10,12-13H,4,6H2,1-3H3
SMILES:
Molecular Formula: C11H19NOS
Molecular Weight: 213.34 g/mol

4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol

CAS No.:

Cat. No.: VC17859539

Molecular Formula: C11H19NOS

Molecular Weight: 213.34 g/mol

* For research use only. Not for human or veterinary use.

4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol -

Specification

Molecular Formula C11H19NOS
Molecular Weight 213.34 g/mol
IUPAC Name 4-[1-(3-methylthiophen-2-yl)ethylamino]butan-2-ol
Standard InChI InChI=1S/C11H19NOS/c1-8-5-7-14-11(8)10(3)12-6-4-9(2)13/h5,7,9-10,12-13H,4,6H2,1-3H3
Standard InChI Key YEPIEHJJEIRGLG-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=C1)C(C)NCCC(C)O

Introduction

4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is a complex organic compound featuring a butanol backbone with an amino group and a thiophene moiety. Its chemical structure includes a butan-2-ol unit with an amino group attached to the fourth carbon and a side chain consisting of a 3-methylthiophen-2-yl group attached to the first carbon of the ethyl chain. This unique arrangement contributes to its potential biological activities and applications.

Synthesis and Preparation

The synthesis of 4-{[1-(3-methylthiophen-2-yl)ethyl]amino}butan-2-ol can be achieved through various organic synthesis methods. These methods typically involve the reaction of appropriate starting materials, such as thiophene derivatives and butanol derivatives, under controlled conditions to form the desired compound. The choice of synthesis method often depends on the availability of starting materials and the desired yield.

Related Compounds

Several compounds share structural similarities with 4-{[1-(3-methylthiophen-2-yl)ethyl]amino}butan-2-ol. Notable examples include:

Compound NameStructureUnique Features
3-MethylthiopheneSimple thiophene without amino or alcohol groupsLacks functional groups present in the target compound
2-Amino-butanolLacks thiophene moiety; simpler structureBasic amino alcohol structure
3-(5-Methylthienyl)-propanolSimilar thiophene structure; different carbon chain lengthDifferent chain length compared to butanol backbone

Storage and Handling

Proper storage conditions for 4-{[1-(3-methylthiophen-2-yl)ethyl]amino}butan-2-ol are not well-documented, but it is generally recommended to store organic compounds in a cool, dry place away from direct sunlight and incompatible substances. Shipping and handling should follow standard protocols for organic chemicals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator